

"crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one"

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Compound of Interest

2-Benzyl-2,7-

Compound Name: *diazaspiro[4.4]nonane-1,3-dione*
hydrochloride

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An In-Depth Guide to the Synthesis and Single-Crystal X-ray Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystallization, and structural elucidation of the novel heterocyclic compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Spirocyclic scaffolds are of increasing importance in medicinal chemistry due to their inherent three-dimensionality and structural novelty, which can lead to improved potency and selectivity for biological targets.^{[1][2]} This document details the definitive determination of the compound's three-dimensional architecture via single-crystal X-ray diffraction, offering critical insights for researchers, medicinal chemists, and drug development professionals. We present a robust synthesis protocol, a repeatable crystallization method, and a full discussion of the resulting molecular geometry and supramolecular assembly.

Introduction: The Significance of Spirocyclic Scaffolds

In modern drug discovery, moving beyond flat, aromatic systems is a key strategy for accessing new chemical space and improving physicochemical properties.^[2] Spirocycles, which feature two rings joined by a single common atom, offer a rigid and structurally unique framework.^{[3][4]}

This defined three-dimensional arrangement allows for precise projection of functional groups into a protein's binding site, a significant advantage over more flexible or planar molecules.^[3] The 2,7-diazaspiro[4.4]nonane core, in particular, represents a versatile scaffold for building novel therapeutics, especially in areas like neurological, infectious, and metabolic diseases.^[5]

Determining the exact crystal structure of such a scaffold is paramount. Single-crystal X-ray diffraction is the definitive, non-destructive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.^{[6][7]} It provides unambiguous data on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR) and for the rational, structure-based design of new drug candidates.^{[8][9]} This guide serves as a technical blueprint for the synthesis and crystallographic analysis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, a key building block in this chemical family.

Synthesis and Crystallization Protocol

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.^[10]

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The title compound was synthesized via a reductive cyclization of a pyrrolidine precursor.^[11] This established method provides a reliable route to the desired spirocyclic core.

Experimental Protocol:

- Precursor Preparation: Begin with methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate as the starting material.
- Reaction Setup: In a suitable pressure vessel, dissolve the starting material in methanol.
- Catalyst Addition: Add Raney Nickel catalyst to the solution (w/w ratio of starting material to catalyst = 4:1).
 - Scientist's Note: Raney Nickel is a highly active hydrogenation catalyst, ideal for reducing both the nitrile and ester functionalities to facilitate the intramolecular cyclization. It must be handled with care under a moist blanket to prevent ignition.

- Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.
- Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases, indicating reaction completion.
- Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
- Purification: Concentrate the filtrate in vacuo to yield the crude product. The pure compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, can be obtained after purification by column chromatography or direct crystallization.[\[11\]](#)

Growth of Single Crystals

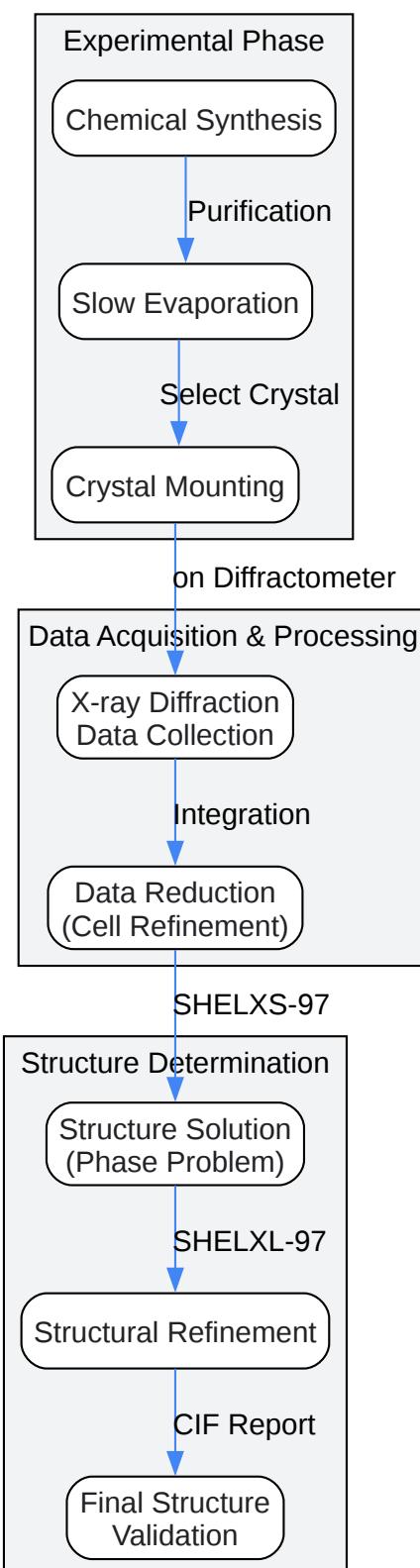
The formation of a well-ordered single crystal is the most critical and often most challenging step. The chosen method must allow molecules to slowly and methodically arrange themselves into a repeating lattice.

Experimental Protocol:

- Solvent Selection: Dissolve the purified compound in absolute ethanol at room temperature.
 - Scientist's Note: Ethanol is a moderately polar solvent that provides a good balance of solubility for the compound while allowing for slow saturation as it evaporates. Its hydrogen-bonding capability can also favorably influence crystal packing.
- Crystallization: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at ambient temperature.
- Harvesting: Over several days, colorless, block-shaped crystals suitable for diffraction will form.[\[11\]](#) Carefully select a crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in size, for mounting.[\[12\]](#)

Single-Crystal X-ray Diffraction Analysis

The workflow for determining a crystal structure involves data collection, structure solution, and model refinement.



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Caption: Workflow for Crystal Structure Determination.

Data Collection

A suitable crystal was mounted on a diffractometer equipped with a CCD detector and exposed to a monochromatic X-ray beam.[11]

Protocol:

- Mounting: A crystal of size $0.21 \times 0.18 \times 0.17$ mm is affixed to a goniometer head.[7][11]
- Environment: The crystal is cooled to 173 K using a stream of nitrogen gas.
 - Scientist's Note: Cooling the crystal reduces thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
- X-ray Source: Mo K α radiation ($\lambda = 0.71073$ Å) is used as the X-ray source.
- Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is rotated through various angles.[6] A multi-scan absorption correction is applied to the collected data.[11]

Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) is used to solve the crystal structure.

Protocol:

- Data Reduction: The raw diffraction images are processed to yield a list of reflection intensities.
- Structure Solution: The phase problem is solved using direct methods with the SHELXS-97 program.[13] This program uses statistical methods to determine initial phases for the most intense reflections, generating an initial electron density map.
- Structure Refinement: The initial atomic model is refined against the full set of diffraction data using the full-matrix least-squares on F^2 method with SHELXL-97.[11][13] In this iterative process, atomic positions and displacement parameters are adjusted to minimize the

difference between the observed and calculated structure factors. Hydrogen atoms are placed in calculated positions and refined using a riding model.[13]

Results: The Crystal Structure

The analysis yielded a complete and validated crystal structure, providing definitive insights into the molecule's geometry and interactions.

Crystallographic Data Summary

The key parameters defining the crystal lattice and the quality of the refinement are summarized below.

Parameter	Value	Reference
Chemical Formula	<chem>C14H18N2O</chem>	[11]
Molecular Weight (Mr)	230.30	[11]
Crystal System	Orthorhombic	[11]
Space Group	P2 ₁ 2 ₁ 2 ₁	[11]
a (Å)	9.630 (2)	[11]
b (Å)	8.4322 (18)	[11]
c (Å)	29.848 (7)	[11]
Volume (Å ³)	2423.8 (9)	[11]
Z (Molecules/unit cell)	8	[11]
Temperature (K)	173	[11]
R-int	0.046	[11]
Final R ₁ [$I > 2\sigma(I)$]	0.059	[11]
wR ₂ (F ²) (all data)	0.120	[11]
Goodness-of-fit (S)	1.16	[11]

Molecular Structure and Conformation

The analysis reveals that the two five-membered rings of the spiro core are not planar. Both rings adopt an "envelope" conformation, a common low-energy state for five-membered rings. [11] In one ring, a carbon atom serves as the "flap" of the envelope, while in the other, it is a nitrogen atom.[11] The dihedral angle between the mean planes of the two rings is 80.46°.[11] All observed bond lengths and angles fall within normal ranges.

Caption: 2D schematic of the molecular structure.

Supramolecular Assembly and Crystal Packing

In the crystal lattice, individual molecules are not isolated. They are linked together through intermolecular hydrogen bonds. Specifically, the hydrogen atom on the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule (N—H⋯O).[11] This interaction links the molecules into one-dimensional chains that propagate along the b-axis of the crystal.[11] This ordered packing is fundamental to the formation of the solid-state structure.

Implications for Drug Design

The definitive crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one provides a high-resolution map of its three-dimensional conformation and hydrogen bonding capabilities. This information is critical for:

- Structure-Based Drug Design (SBDD): The precise atomic coordinates can be used to model how this scaffold and its derivatives fit into the active site of a target protein.
- Pharmacophore Modeling: The fixed spatial relationship between the benzyl group, the hydrogen bond donor (N-H), and the hydrogen bond acceptor (C=O) can be used to design new molecules with enhanced target affinity and selectivity.
- Physicochemical Property Tuning: The rigid, sp^3 -rich core is expected to improve properties like aqueous solubility compared to flat aromatic systems, a key consideration in drug development.[3]

Conclusion

This guide has detailed the synthesis and definitive structural elucidation of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one via single-crystal X-ray diffraction. The provided protocols are robust and repeatable, and the resulting structural analysis confirms the envelope conformations of the five-membered rings and the role of intermolecular hydrogen bonding in the crystal packing. This foundational knowledge empowers medicinal chemists to leverage the unique three-dimensional properties of the diazaspiro[4.4]nonane scaffold for the rational design of next-generation therapeutics.

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